molecular formula C9H8N2O2Se B14730074 Ethyl 8 CAS No. 6343-85-7

Ethyl 8

Cat. No.: B14730074
CAS No.: 6343-85-7
M. Wt: 255.14 g/mol
InChI Key: PUSKHXMZPOMNTQ-UHFFFAOYSA-N
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Description

Ethyl 8 is a compound that belongs to the class of organic compounds known as esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound, specifically, is an ester derived from the reaction of ethanoic acid and ethanol. Esters are widely used in various industries due to their pleasant aromas and flavors, making them common in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8 can be synthesized through a process known as esterification. This involves the reaction of ethanoic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: Ethanoic acid and ethanol.

    Reduction: Ethanol.

    Transesterification: A different ester depending on the alcohol used.

Mechanism of Action

The mechanism of action of Ethyl 8 involves its interaction with various molecular targets. In biological systems, this compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in esterification and hydrolysis reactions, altering the chemical environment and affecting biochemical pathways .

Comparison with Similar Compounds

Ethyl 8 can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share similar chemical structures and properties, this compound is unique in its specific applications and reactivity:

This compound stands out due to its specific balance of volatility, solvency, and reactivity, making it particularly useful in specialized industrial and research applications.

Properties

CAS No.

6343-85-7

Molecular Formula

C9H8N2O2Se

Molecular Weight

255.14 g/mol

IUPAC Name

ethyl 2,1,3-benzoselenadiazole-5-carboxylate

InChI

InChI=1S/C9H8N2O2Se/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3

InChI Key

PUSKHXMZPOMNTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=N[Se]N=C2C=C1

Origin of Product

United States

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